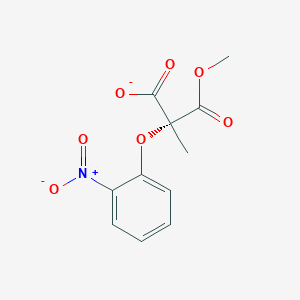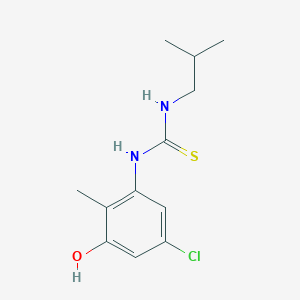
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N'-(2-methylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of a chloro-hydroxy-methylphenyl group and a methylpropyl group attached to the thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea typically involves the reaction of 5-chloro-3-hydroxy-2-methylphenyl isothiocyanate with 2-methylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, thioureas are known to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylthiourea: Known for its use as a reagent in organic synthesis and its biological activities.
N,N’-Diethylthiourea: Used in the rubber industry as a vulcanization accelerator.
N,N’-Diphenylthiourea: Investigated for its potential therapeutic effects and as a corrosion inhibitor.
Uniqueness
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is unique due to the presence of the chloro-hydroxy-methylphenyl group, which may impart specific chemical and biological properties not found in other thioureas.
Propriétés
Numéro CAS |
192777-50-7 |
|---|---|
Formule moléculaire |
C12H17ClN2OS |
Poids moléculaire |
272.79 g/mol |
Nom IUPAC |
1-(5-chloro-3-hydroxy-2-methylphenyl)-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C12H17ClN2OS/c1-7(2)6-14-12(17)15-10-4-9(13)5-11(16)8(10)3/h4-5,7,16H,6H2,1-3H3,(H2,14,15,17) |
Clé InChI |
MWZUNLBVOLINRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1O)Cl)NC(=S)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


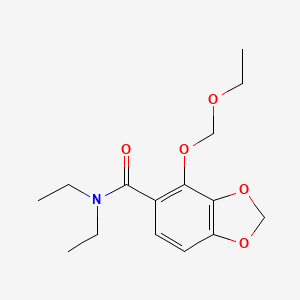
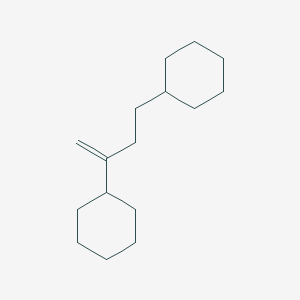
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
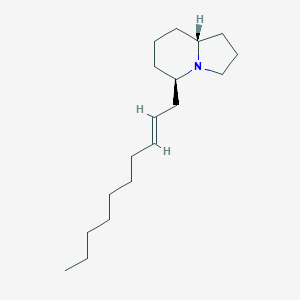
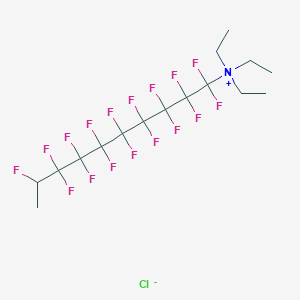
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
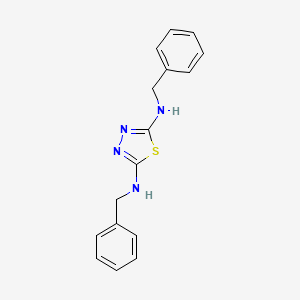
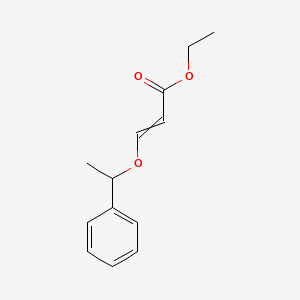
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
